molecular formula C29H35N3O6S2 B12748492 n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide CAS No. 263842-66-6

n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide

Cat. No.: B12748492
CAS No.: 263842-66-6
M. Wt: 585.7 g/mol
InChI Key: ALRYMEMGVPZKOE-UHFFFAOYSA-N
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Description

The compound n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide (hereafter referred to as the "target compound") is a complex sulfonamide derivative with a molecular formula of C₃₂H₄₀N₂O₇S₂ and a molecular weight of 628.80 g/mol . Key structural features include:

  • A tert-butyl group at the 5-position of the phenyl ring.
  • A 2-methyl-4-oxo-3,4-dihydro-2H-pyran ring substituted with a 6-hydroxy group and a 2-(4-hydroxyphenyl)ethyl moiety.
  • A methylimidazole sulfonamide group linked via a sulfur atom to the central phenyl ring.

Physical properties include a density of 1.27 g/cm³, a boiling point of 761.9°C, and a vapor pressure of 2.12×10⁻²⁴ mmHg at 25°C .

Properties

CAS No.

263842-66-6

Molecular Formula

C29H35N3O6S2

Molecular Weight

585.7 g/mol

IUPAC Name

N-[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]-1-methylimidazole-4-sulfonamide

InChI

InChI=1S/C29H35N3O6S2/c1-18-13-24(21(28(2,3)4)14-22(18)31-40(36,37)25-16-32(6)17-30-25)39-26-23(34)15-29(5,38-27(26)35)12-11-19-7-9-20(33)10-8-19/h7-10,13-14,16-17,31,33-34H,11-12,15H2,1-6H3

InChI Key

ALRYMEMGVPZKOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CN(C=N2)C)C(C)(C)C)SC3=C(CC(OC3=O)(C)CCC4=CC=C(C=C4)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares functional groups and synthetic pathways with several sulfonamide derivatives. Below is a comparative analysis based on structural motifs, synthesis, and computational similarity metrics.

Structural and Functional Group Comparisons

Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity Insights Reference
Target Compound C₃₂H₄₀N₂O₇S₂ 628.80 tert-butyl, pyran-4-one, hydroxyphenyl ethyl, methylimidazole sulfonamide Not reported in evidence
Octyl carbamate derivative (Compound 1, ) Not specified Not reported Octyl carbamate, methoxyphenyl, sulfamoyl group Synthesized for hypothesis testing
Chloro-methylbenzenesulfonamide () Not specified Not reported Chloro-methylbenzenesulfonamide, triazin-2-yl methylthio, imidazolidin-2-ylidene Novel derivatives with undefined activity
N-(2-(5-(4-methoxyphenyl)-imidazol-4-yl)ethyl)-benzenesulfonamide (Compound 2, ) Not specified Not reported Methoxyphenyl-imidazole, benzenesulfonamide Synthesized via modified Weinstein protocol

Key Observations:

Substituent Effects: The target compound’s tert-butyl group and hydroxyphenyl ethyl substituent distinguish it from simpler sulfonamides like those in and , which feature methoxyphenyl or chloro-methyl groups. The pyran-4-one ring in the target compound is absent in other analogs, suggesting unique electronic properties due to its conjugated carbonyl system .

Synthetic Pathways :

  • The target compound’s synthesis likely involves multi-step protocols similar to those in (e.g., sulfamoyl carbamate formation) and (e.g., thioether linkages via mercapto intermediates) .
Computational Similarity and Bioactivity Correlations
  • Tanimoto and Dice Metrics: Computational studies () highlight that structural similarity (e.g., Morgan fingerprints) correlates with bioactivity. For example, a Tanimoto coefficient ≥0.5 indicates significant similarity, though minor structural changes (e.g., substitution of hydroxyl for methoxy groups) can drastically alter binding affinities .
  • Bioactivity Clustering : demonstrates that sulfonamides with related scaffolds cluster into similar bioactivity profiles. The target compound’s imidazole sulfonamide and pyran-4-one motifs may align with kinase or protease inhibitors, though experimental validation is needed .
Physicochemical Property Trends
  • Density and Boiling Point : The target compound’s density (1.27 g/cm³ ) and high boiling point (761.9°C ) reflect its bulky tert-butyl and aromatic groups, which increase molecular packing and thermal stability compared to less-substituted analogs .
  • Hydrogen-Bonding Capacity : The hydroxyl and sulfonamide groups enhance solubility in polar solvents, contrasting with ’s octyl carbamate derivative, which may favor lipid membranes .

Research Findings and Implications

Synthetic Challenges : Multi-step synthesis (e.g., thioether formation, sulfonamide coupling) may limit yield scalability compared to simpler sulfonamides in and .

Computational Predictions : Machine learning models () propose that the target compound’s Morgan fingerprints would cluster with kinase inhibitors, warranting further in vitro testing .

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